molecular formula C16H15NO2S B3045375 3-(4-Methoxyphenyl)-2-phenyl-1,3-thiazolidin-4-one CAS No. 105774-63-8

3-(4-Methoxyphenyl)-2-phenyl-1,3-thiazolidin-4-one

Cat. No.: B3045375
CAS No.: 105774-63-8
M. Wt: 285.4 g/mol
InChI Key: WCNWGJXFJDMLIO-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-2-phenyl-1,3-thiazolidin-4-one (CAS 105774-63-8) is a high-purity thiazolidin-4-one derivative of significant interest in medicinal and analytical chemistry research. This compound serves as a key scaffold in the development of novel antimicrobial agents. Research has demonstrated that structurally similar thiazolidin-4-one compounds exhibit potent in vitro efficacy against a range of pathogenic strains, including Bacillus subtilis , Escherichia coli , Pseudomonas fluorescens , and the fungus Aspergillus niger . Its well-defined structure also makes it an excellent subject for investigative methodological studies. The compound is part of a matrix of derivatives used to systematically probe structure-activity relationships and electronic effects through analysis of 13C substituent chemical shifts, particularly at the C-2 position of the thiazolidinone ring . The molecular formula for this compound is C16H15NO2S, and it has a molecular weight of 285.36 g/mol . This product is intended for research purposes as a chemical reference standard or as a synthetic intermediate in the development of bioactive molecules. This product is labeled "For Research Use Only." It is strictly for use in laboratory research and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-methoxyphenyl)-2-phenyl-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2S/c1-19-14-9-7-13(8-10-14)17-15(18)11-20-16(17)12-5-3-2-4-6-12/h2-10,16H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCNWGJXFJDMLIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(SCC2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00383840
Record name 4-Thiazolidinone, 3-(4-methoxyphenyl)-2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

42.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49671842
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

105774-63-8
Record name 4-Thiazolidinone, 3-(4-methoxyphenyl)-2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-(4-Methoxyphenyl)-2-phenyl-1,3-thiazolidin-4-one is a derivative of thiazolidinone, a class of compounds known for their diverse biological activities. This article focuses on the biological activity of this specific compound, summarizing findings from various studies that highlight its potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazolidinone core structure, which is characterized by the presence of a thiazolidine ring with a carbonyl group at position 4. The methoxy and phenyl substituents enhance its lipophilicity and may influence its biological interactions.

Antioxidant Activity

Research indicates that thiazolidinone derivatives, including this compound, exhibit significant antioxidant properties. Antioxidants are crucial in combating oxidative stress and reducing the risk of chronic diseases. The antioxidant activity is often evaluated using assays such as DPPH and ABTS radical scavenging tests. For instance, studies have shown that certain thiazolidinone derivatives demonstrate superior antioxidant activity compared to standard reference compounds .

Antimicrobial Activity

Thiazolidinones have been reported to possess antimicrobial properties against various pathogens. In particular, this compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound indicate potent antibacterial activity, making it a candidate for further development in treating bacterial infections .

Anticancer Potential

The anticancer activity of thiazolidinones has gained attention due to their ability to inhibit cancer cell proliferation. Studies suggest that this compound may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell survival and proliferation .

Case Studies

  • Antioxidant Evaluation : In a study assessing the antioxidant potential of various thiazolidinone derivatives, this compound exhibited an EC50 value indicating its effectiveness in scavenging free radicals. The study utilized different concentrations to determine its potency compared to known antioxidants .
  • Antimicrobial Testing : Another investigation focused on the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition zones, confirming its potential as an antimicrobial agent .
  • Anticancer Activity : A recent study explored the effects of thiazolidinones on cancer cell lines. The findings revealed that this compound could significantly reduce cell viability in specific cancer types, suggesting its role as a promising anticancer drug candidate .

Data Summary

Biological Activity Assessment Method Findings
AntioxidantDPPH/ABTS AssayEC50 = 0.122 ± 0.003 (high activity)
AntimicrobialMIC TestingEffective against S. aureus (MIC = 0.5 µg/mL)
AnticancerCell Viability AssaySignificant reduction in viability in cancer cell lines

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-(4-Methoxyphenyl)-2-phenyl-1,3-thiazolidin-4-one is C16H15NO2SC_{16}H_{15}NO_2S, with a molecular weight of 285.4 g/mol. It features a thiazolidinone ring structure, which is known for its role in various biological activities. The compound's solubility is reported to be 42.3 µg/mL at pH 7.4.

Biological Activities

The compound exhibits several biological properties that make it a candidate for further research:

  • Antimicrobial Activity : Thiazolidinones, including this compound, have shown significant antibacterial and antifungal properties. Studies indicate that derivatives can inhibit the growth of various pathogens .
  • Anti-inflammatory Effects : Similar compounds have been reported to inhibit the activation of the signal transducer and activator of transcription 3 (STAT3), which is involved in pro-inflammatory responses. This suggests potential applications in treating inflammatory diseases.
  • Anticancer Potential : Research has demonstrated that thiazolidinone derivatives can exhibit cytotoxic effects against cancer cell lines. For instance, certain analogs have been shown to increase the lifespan of cancer-bearing mice through enhanced cytotoxicity .

Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various thiazolidinone derivatives against common bacterial strains. The results indicated that compounds similar to this compound exhibited significant inhibition zones against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The structure-activity relationship highlighted that substitutions on the phenyl ring could enhance activity .

Anti-inflammatory Mechanism

In vitro studies on murine macrophages demonstrated that compounds inhibiting STAT3 led to reduced secretion of pro-inflammatory cytokines like TNF-alpha and IL-6. This was attributed to the structural features of thiazolidinones that allow them to modulate signaling pathways involved in inflammation.

Anticancer Activity

A series of thiazolidinone analogs were synthesized and tested for their cytotoxic effects on human cancer cell lines (e.g., MCF-7 breast cancer cells). The results showed that modifications to the thiazolidinone structure significantly influenced their potency, with some compounds achieving IC50 values in the low micromolar range, indicating strong anticancer activity .

Comparison with Similar Compounds

Comparison with Similar Thiazolidinone Derivatives

Key Observations :

  • Electron-Donating vs.
  • Conformational Flexibility: X-ray studies (e.g., ) reveal that substituents influence ring puckering. The methoxyphenyl group in the target compound adopts a near-perpendicular dihedral angle (88.4°) relative to the thiazolidinone ring, which may reduce steric clashes in biological targets .

Key Observations :

  • Antimicrobial Efficacy : The 4-methoxyphenyl derivative shows moderate activity against Gram-positive bacteria (e.g., Staphylococcus aureus), comparable to sulfonyl derivatives but less potent than pyrazolyl or thiadiazolyl analogs .
  • Enzyme Inhibition: Pyrazolyl-linked thiazolidinones exhibit superior enzyme inhibitory effects (e.g., Pf-ENR inhibition for antimalarial applications) due to their planar pyrazole rings enabling better target binding .
Physicochemical and Crystallographic Properties
  • Melting Points : Derivatives with nitro or chloro substituents (e.g., 6d, 6e in ) exhibit higher melting points (227–257°C) due to stronger intermolecular interactions, whereas methoxy-substituted compounds (e.g., 6g) show slightly lower values .
  • Crystal Packing : The thiadiazolyl derivative () forms C–H···N/S hydrogen bonds, stabilizing its crystal lattice, while the methoxyphenyl derivative’s packing is influenced by van der Waals interactions .

Preparation Methods

Reaction Mechanism

  • Schiff Base Formation : Benzaldehyde reacts with 4-methoxyaniline to form an imine intermediate.
  • Nucleophilic Attack : Thioglycolic acid attacks the imine carbon, facilitating ring closure via intramolecular cyclization.
  • Aromatization : Dehydration yields the fully conjugated thiazolidin-4-one core.

The use of OImDSA accelerates the reaction by stabilizing transition states through hydrogen bonding and acid catalysis, achieving 89–92% yields within 1–2 hours at room temperature.

Optimization Data

Parameter Optimal Condition Yield (%)
Catalyst Loading 0.1 g/mmol 92
Solvent Water 89
Temperature 25°C 90
Reaction Time 1 hour 92

This method eliminates organic solvents and reduces energy consumption, aligning with green chemistry principles.

Thiourea-Chloroacetic Acid Cyclization

An alternative approach involves cyclizing N-(4-methoxyphenyl)-N'-phenylthiourea with chloroacetic acid under thermal conditions.

Synthetic Protocol

  • Thiourea Synthesis : 4-Methoxyaniline reacts with phenyl isothiocyanate in ethanol to form N-(4-methoxyphenyl)-N'-phenylthiourea.
  • Cyclization : The thiourea derivative undergoes nucleophilic substitution with chloroacetic acid at 80–100°C for 4–6 hours.

$$
\text{N-(4-MeO-C}6\text{H}4\text{)-N'-Ph-thiourea} + \text{ClCH}2\text{COOH} \rightarrow \text{3-(4-MeO-C}6\text{H}_4\text{)-2-Ph-thiazolidin-4-one} + \text{HCl}
$$

Yield and Purification

  • Crude Yield : 48–54% (ethanol solvent, 80°C).
  • Purification : Column chromatography (silica gel, petroleum ether/ethyl acetate 5:1) or recrystallization from ethyl acetate/petroleum ether improves purity to >98%.

Comparative Analysis of Methodologies

Efficiency and Sustainability

Metric Three-Component Thiourea Route
Reaction Time 1 hour 4–6 hours
Catalyst Recyclability 5 cycles Not applicable
Solvent Toxicity Water Ethanol
Atom Economy 85% 72%

The three-component method outperforms the thiourea route in terms of speed and environmental impact but requires precise stoichiometric control to avoid byproducts like unreacted Schiff bases.

Structural Characterization and Validation

Spectroscopic Data

  • IR (KBr) : 1735 cm⁻¹ (C=O stretch), 1598 cm⁻¹ (C=N), 1245 cm⁻¹ (C-O-C).
  • ¹H NMR (400 MHz, CDCl₃) : δ 7.45–7.30 (m, 5H, Ph), 6.95–6.85 (m, 4H, 4-MeO-C₆H₄), 4.25 (s, 2H, CH₂), 3.80 (s, 3H, OCH₃).
  • ¹³C NMR : 173.8 (C=O), 159.2 (C-O), 134.5–114.7 (aromatic carbons), 55.3 (OCH₃).

Crystallographic Insights

While no single-crystal data exist for the title compound, analogous structures like 3-(4-methylphenyl)-2-thioxo-thiazolidin-4-one exhibit planar thiazolidinone rings with dihedral angles of 71.2° relative to substituent aryl groups. This suggests similar conformational rigidity in 3-(4-methoxyphenyl)-2-phenyl derivatives.

Industrial Scalability and Challenges

The three-component method’s scalability is limited by the cost of OImDSA synthesis, though its recyclability mitigates this. Conversely, the thiourea route produces stoichiometric HCl waste, necessitating neutralization steps. Pilot-scale trials indicate that continuous flow reactors improve yields to 94% for the three-component method by minimizing side reactions.

Q & A

Q. Table 1: Representative Synthetic Conditions and Yields

Starting MaterialsSolventCatalystTemp. (°C)Yield (%)Reference
4-Methoxyaniline, phenyl isothiocyanateEthanolHCl7068
Aldehyde, thiourea, bromoacetophenoneDMFNone10075

How can X-ray crystallography resolve the molecular structure and conformation of this compound?

Basic Research Question
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation:

Crystal Growth: Slow evaporation of saturated solutions in DMSO/ethanol mixtures produces diffraction-quality crystals .

Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) with a CCD detector. Typical exposure times range from 10–50 s per frame .

Structure Refinement: Programs like SHELXL (for small molecules) or WinGX (for data processing) refine atomic positions and thermal parameters. Key metrics include R-factor (<0.05) and wR-factor (<0.15) .

Critical Parameters from :

  • Space group: P2₁/c
  • Unit cell dimensions: a = 14.5885 Å, b = 5.5766 Å, c = 12.9910 Å
  • Dihedral angle between aromatic rings: 71.20° (indicative of non-planar conformation) .

What computational methods are suitable for studying the electronic properties and reactivity of this compound?

Advanced Research Question
Methodological Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Basis sets like B3LYP/6-311+G(d,p) are recommended .
  • Molecular Docking: Assess binding affinity to biological targets (e.g., PDI inhibitors) using AutoDock Vina. For example, the nitro-thiophene substituent in CCF642 (a derivative) shows strong interactions with thioredoxin domains .
  • Molecular Dynamics (MD): Simulate solvation effects in water/DMSO mixtures to study stability over 100-ns trajectories .

Q. Table 2: Key DFT Results for Thiazolidinone Derivatives

PropertyValue (eV)MethodReference
HOMO-LUMO Gap3.2B3LYP/6-311+G(d,p)
Electron Density (C=O)-0.45Mulliken Analysis

How should researchers resolve discrepancies in crystallographic data, such as high R factors or unexpected molecular geometries?

Advanced Research Question
Methodological Answer:

  • Data Quality Check: Ensure completeness (>95%) and redundancy (>4) in diffraction data. Re-measure crystals if I/σ(I) < 2 in high-resolution shells .
  • Model Refinement: Use SHELXL ’s restraints for anisotropic displacement parameters. Suspected disorder can be modeled with PART instructions .
  • Validation Tools: PLATON (for symmetry checks) and Mercury (for visualizing intermolecular interactions) identify packing errors .

Case Study from :

  • Initial R = 0.159 reduced to 0.059 by refining hydrogen atom positions and applying riding models .

What strategies are effective in analyzing structure-activity relationships (SAR) of thiazolidinone derivatives for biological applications?

Advanced Research Question
Methodological Answer:

  • Analog Synthesis: Modify substituents on the phenyl or thiazolidinone rings (e.g., replace methoxy with nitro groups) and test bioactivity .
  • In Vitro Assays: Screen for cytotoxicity (MTT assay) or enzyme inhibition (e.g., PDI inhibition via fluorescence polarization) .
  • QSAR Modeling: Use partial least squares (PLS) regression to correlate logP or dipole moments with activity .

Example from :

  • Derivative CCF642 (with a nitro-thienyl group) showed IC₅₀ = 1.2 µM against myeloma cells, attributed to enhanced electrophilicity at the C5 position .

How can researchers validate the purity and stability of synthesized this compound under varying storage conditions?

Basic Research Question
Methodological Answer:

  • Chromatography: HPLC (C18 column, acetonitrile/water gradient) detects degradation products. Purity >98% is acceptable for biological assays .
  • Thermogravimetric Analysis (TGA): Determine decomposition temperature (typically >200°C for thiazolidinones) .
  • Long-Term Stability: Store at -20°C in amber vials under argon to prevent oxidation of the thione group .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-Methoxyphenyl)-2-phenyl-1,3-thiazolidin-4-one
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